molecular formula C19H23N3O2 B6585075 N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide CAS No. 1251692-88-2

N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Cat. No.: B6585075
CAS No.: 1251692-88-2
M. Wt: 325.4 g/mol
InChI Key: YHVMUOBFMNBVKB-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic acetamide derivative featuring a hexahydroquinazolinone core linked to a 2,3-dimethylphenyl substituent.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-12-7-6-10-16(13(12)2)21-18(23)11-22-14(3)20-17-9-5-4-8-15(17)19(22)24/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVMUOBFMNBVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

  • 2,3-Dimethylphenyl Group : This substituent is analogous to the 2,3-dimethylphenylamine moiety in compound 12 (), which exhibited a melting point of 202–210°C and moderate solubility in polar solvents . The methyl groups likely increase steric hindrance and hydrophobicity, influencing receptor binding or crystal packing .

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Melting Point (°C) Key Functional Groups
Target Compound Hexahydroquinazolinone 2,3-Dimethylphenyl, acetamide Not reported Amide, ketone
12 () Benzamide 4-Sulfamoylphenyl 202–210 Sulfonamide, benzamide
1 () Dihydroquinazolinone 2,4-Dichlorophenylmethyl Not reported Chloro, amide
5 () Thioquinazolinone Phenyl, thioacetamide 269.0 Thioether, amide
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () Simple acetamide Chloro, isopropyl Not reported Chloro, branched alkyl

Physicochemical Properties

  • Melting Point: Hexahydroquinazolinones typically exhibit lower melting points than aromatic quinazolinones due to reduced π-π stacking. For instance, compound 5 () melts at 269°C, while the target compound’s melting point is expected to be lower .
  • Hydrogen Bonding : The acetamide group participates in hydrogen bonding, as demonstrated in crystal structures of related compounds (e.g., , R factor = 0.042), which may enhance stability in solid-state formulations .

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